![molecular formula C19H15NO4 B14321132 4,4'-[(3-Nitrophenyl)methylene]diphenol CAS No. 106484-62-2](/img/structure/B14321132.png)
4,4'-[(3-Nitrophenyl)methylene]diphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[(3-Nitrophenyl)methylene]diphenol is an organic compound characterized by the presence of a nitrophenyl group attached to a methylene bridge, which in turn is connected to two phenol groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(3-Nitrophenyl)methylene]diphenol typically involves the condensation reaction between 3-nitrobenzaldehyde and phenol in the presence of a suitable catalyst. The reaction conditions often include an acidic or basic medium to facilitate the formation of the methylene bridge.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar condensation reactions but optimized for large-scale operations. This includes the use of continuous flow reactors and efficient catalysts to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[(3-Nitrophenyl)methylene]diphenol can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or sulfuric acid.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted phenolic compounds depending on the substituent introduced.
Applications De Recherche Scientifique
4,4’-[(3-Nitrophenyl)methylene]diphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which 4,4’-[(3-Nitrophenyl)methylene]diphenol exerts its effects involves interactions with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phenolic groups can form hydrogen bonds with biological molecules. These interactions can affect cellular pathways and lead to the observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Methylenedianiline: Similar structure but with amino groups instead of nitro groups.
4,4’-Methylenediphenol: Lacks the nitrophenyl group.
Uniqueness
4,4’-[(3-Nitrophenyl)methylene]diphenol is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
106484-62-2 |
|---|---|
Formule moléculaire |
C19H15NO4 |
Poids moléculaire |
321.3 g/mol |
Nom IUPAC |
4-[(4-hydroxyphenyl)-(3-nitrophenyl)methyl]phenol |
InChI |
InChI=1S/C19H15NO4/c21-17-8-4-13(5-9-17)19(14-6-10-18(22)11-7-14)15-2-1-3-16(12-15)20(23)24/h1-12,19,21-22H |
Clé InChI |
UWVIMXOINQEVJA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


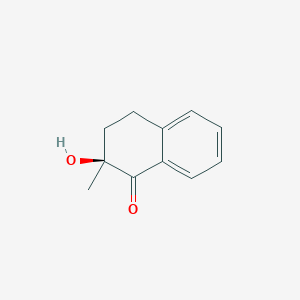

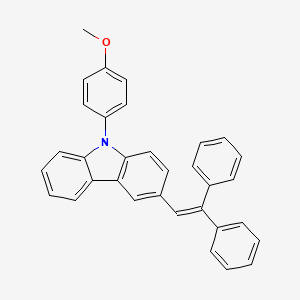
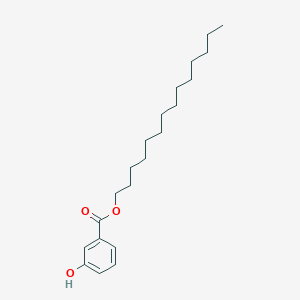
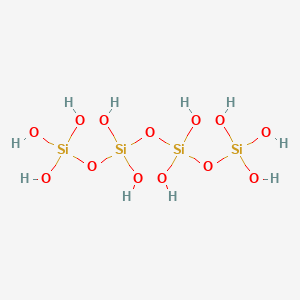
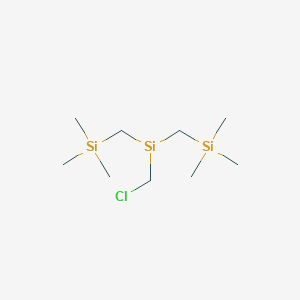
![3,3,7-Trimethyl-3H,7H-[1,2,4,5]tetrathiepino[6,7-c]pyrazole](/img/structure/B14321095.png)
![2,2'-(Indeno[1,2-b]fluorene-6,12-diylidene)dipropanedinitrile](/img/structure/B14321097.png)
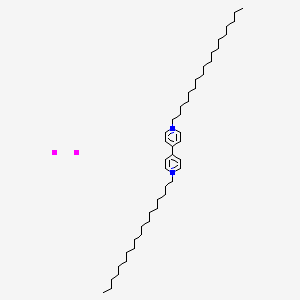

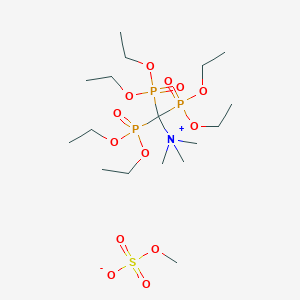

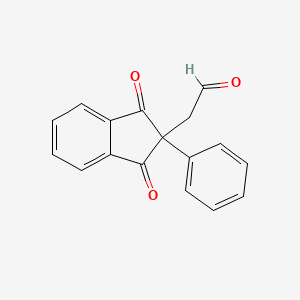
![2-[2-(3,3-Dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]benzoic acid](/img/structure/B14321129.png)
